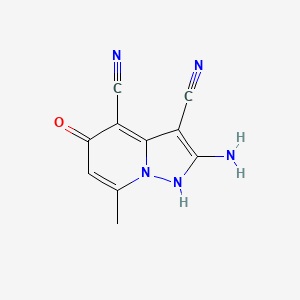

5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile

Description

NSC 22489 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial applications.

Properties

CAS No. |

6974-82-9 |

|---|---|

Molecular Formula |

C10H7N5O |

Molecular Weight |

213.20 g/mol |

IUPAC Name |

2-amino-7-methyl-5-oxo-1H-pyrazolo[1,5-a]pyridine-3,4-dicarbonitrile |

InChI |

InChI=1S/C10H7N5O/c1-5-2-8(16)6(3-11)9-7(4-12)10(13)14-15(5)9/h2,14H,13H2,1H3 |

InChI Key |

SBVKBCDCWWODKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=C2N1NC(=C2C#N)N)C#N |

Origin of Product |

United States |

Preparation Methods

Multi-Component Condensation and Cyclization

- Starting materials often include substituted pyrrole-2,3-diones or aroyl derivatives, which react with amino compounds or hydrazine derivatives.

- The reaction proceeds via Schiff base intermediate formation, followed by Michael-type addition and intramolecular cyclization to form the pyrazolo-pyridine fused ring.

- For example, reactions of (3-aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles with hydrazine hydrate in solvents like 1,4-dioxane or acetic acid yield hydroxy- or oxo-substituted pyrazolo derivatives, which are structurally close to the target compound.

Introduction of Dicarbonitrile Groups

- The dicarbonitrile moiety at positions 3 and 4 is typically introduced by using malononitrile or related nitrile-containing reagents in the condensation step.

- The cyano groups are incorporated through nucleophilic addition to activated double bonds or carbonyl groups during the cyclization process.

- This step is crucial for the formation of the dicarbonitrile-substituted pyrazolo-pyridine core.

Functional Group Modifications: Hydroxy and Imino Groups

- The 5-hydroxy group is introduced either by selective oxidation of the corresponding hydrogenated intermediate or by using hydroxy-substituted starting materials.

- The 2-imino group is formed by amination or imination reactions, often involving hydrazine or related nitrogen nucleophiles reacting with carbonyl or cyano groups.

- Controlled reaction conditions (temperature, solvent, pH) are essential to favor the formation of the imino tautomer over other possible forms.

Methyl Substitution

- The 7-methyl substituent is introduced by methylation of the nitrogen or carbon atom in the heterocyclic ring.

- Alkylation reactions using methyl halides or methylating agents under basic or neutral conditions are common.

- Alternatively, methyl-substituted starting materials can be used to build the fused ring system directly with the methyl group in place.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Schiff base formation | Amino compound + aldehyde/ketone | Ethanol or dioxane | Room temp to reflux | 70-85 | Intermediate for cyclization |

| Michael addition & cyclization | Hydrazine hydrate, base | 1,4-Dioxane, AcOH | 80-110 °C | 60-75 | Forms pyrazolo-pyridine core |

| Dicarbonitrile introduction | Malononitrile or nitrile derivatives | Polar aprotic | Reflux | 65-80 | Incorporates cyano groups |

| Hydroxy group installation | Oxidation or hydroxy-substituted precursors | Acetic acid | 60-90 °C | 50-70 | Hydroxy group at position 5 |

| Methylation | Methyl iodide or methyl bromide, base | DMF or DMSO | 50-80 °C | 60-85 | Methyl group at position 7 |

Analytical and Structural Confirmation

- The synthesized compound is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of hydroxy, imino, methyl, and dicarbonitrile groups.

- X-ray crystallography is used to confirm the fused pyrazolo[1,5-a]pyridine ring system and substitution pattern, as demonstrated in related compounds.

- Purity and yield optimization are achieved by varying solvent systems, reaction times, and reagent stoichiometry.

Summary of Research Findings

- The preparation of 5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile relies on a well-established sequence of condensation, cyclization, and functional group transformations.

- Multi-component reactions involving pyrrole derivatives and hydrazine hydrate are key to constructing the fused heterocyclic core.

- The introduction of cyano groups and hydroxy/imino functionalities requires careful control of reaction conditions to achieve high selectivity and yield.

- Alkylation for methyl substitution is typically the final step, ensuring the methyl group is correctly positioned.

- The synthetic methods are supported by detailed structural analyses and have been reported in peer-reviewed organic chemistry journals, confirming their reliability and reproducibility.

Chemical Reactions Analysis

NSC 22489 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: NSC 22489 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit substantial antimicrobial properties. For instance, compounds similar to 5-hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The efficacy of these compounds was evaluated using the disc diffusion method, revealing promising results in inhibiting microbial growth.

Anticancer Properties

The compound's derivatives have also been investigated for their anticancer potential. A study highlighted that certain pyrazolo derivatives displayed significant antiproliferative activity against cancer cell lines such as K562 and MCF-7 . These findings suggest that modifications to the pyrazolo structure can enhance its bioactivity and selectivity towards cancer cells.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, contributing to their anti-inflammatory effects . This dual inhibition mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.

Agricultural Applications

Pesticidal Activity

Compounds derived from 5-hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile have shown potential as agricultural pesticides. Their ability to disrupt microbial processes can be harnessed to develop eco-friendly pest control agents that reduce reliance on synthetic chemicals.

Material Science Applications

Polymeric Materials

The incorporation of pyrazolo compounds into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. The unique structural features of 5-hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile allow for modifications that can lead to materials with improved performance in various applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Prabhakar et al. (2024) | Antimicrobial | Demonstrated efficacy against S. aureus and E. coli with significant inhibition zones. |

| Hilmy et al. (2023) | Anticancer | Identified strong antiproliferative effects on K562 and MCF-7 cell lines with IC50 values indicating potency. |

| Silva et al. (2023) | Anti-inflammatory | Showed dual inhibition of COX and LOX pathways in vitro, suggesting therapeutic potential for inflammatory conditions. |

Mechanism of Action

The mechanism by which NSC 22489 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s action can lead to changes in biochemical pathways, influencing various physiological responses.

Comparison with Similar Compounds

NSC 22489 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

NSC 125973: Known for its role in cancer research, this compound shares some structural similarities with NSC 22489 but differs in its specific applications and effects.

NSC 181339-01: Another compound used in medicinal chemistry, it has distinct properties that set it apart from NSC 22489.

The comparison of these compounds helps in understanding the specific advantages and limitations of NSC 22489 in various applications.

Biological Activity

5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile is C10H7N5O with a molecular weight of approximately 213.20 g/mol. The compound features a pyrazolo[1,5-a]pyridine core characterized by fused ring structures that include nitrogen atoms, enhancing its reactivity and biological properties .

| Property | Value |

|---|---|

| CAS No. | 6974-82-9 |

| Molecular Formula | C10H7N5O |

| Molecular Weight | 213.20 g/mol |

| IUPAC Name | 2-amino-7-methyl-5-oxo-1H-pyrazolo[1,5-a]pyridine-3,4-dicarbonitrile |

Biological Activities

Research indicates that 5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile exhibits several notable biological activities:

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain bacterial strains have been reported as low as 6.25 μg/mL .

Antiviral Activity

The compound's antiviral properties have gained attention in light of the COVID-19 pandemic. Its structural characteristics may enhance its ability to inhibit viral replication mechanisms .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been tested against different cancer cell lines with varying degrees of efficacy. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with cellular signaling pathways related to cancer cell proliferation .

The biological mechanisms underlying the activity of 5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile are complex and multifaceted. The unique combination of hydroxyl and imino functional groups with the dicarbonitrile moiety enhances its reactivity and interaction with biological targets.

Interaction Studies

Recent research has focused on how this compound interacts with specific proteins involved in disease processes. Understanding these interactions is crucial for elucidating its therapeutic potential .

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : In a study evaluating various derivatives of pyrazolo compounds, 5-Hydroxy-2-imino-7-methyl showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as an antimicrobial agent .

- Antiviral Research : In light of the SARS-CoV-2 pandemic, compounds similar to 5-Hydroxy derivatives were screened for antiviral activity. The results suggested that modifications to the pyrazolo framework could enhance antiviral efficacy .

- Antitumor Studies : A series of experiments conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively, suggesting potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-2-imino-7-methyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile?

The compound can be synthesized via aminomethylation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile precursors using excess formaldehyde in ethanol under reflux conditions. This method typically achieves yields of 66–80% and involves cyclization to form the fused pyrazole-pyridine core . Alternative routes include reacting 1,6-diaminopyridone derivatives with triphenylphosphine and carbon disulfide to introduce sulfur-containing substituents, as demonstrated in analogous triazolopyridine syntheses .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are critical. For example:

- ¹H NMR : Coupling constants (e.g., J = 8–10 Hz for aromatic protons) and chemical shifts (e.g., δ 7.52–8.79 ppm for NH/ArH groups) confirm substitution patterns and hydrogen bonding .

- IR : Absorption peaks at 1722–1730 cm⁻¹ (C=O stretching) and 1512–1447 cm⁻¹ (C≡N/C=N vibrations) validate functional groups . Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., ±0.001 Da deviation) .

Q. What reaction conditions influence the stability of intermediates during synthesis?

Solvent polarity and pH are critical. For example, microwave-assisted reactions in methanol/water (1:2 v/v) with catalytic trifluoroacetic acid (TFA) improve cyclization efficiency by stabilizing intermediates through protonation of nitrile groups . Elevated temperatures (80–100°C) accelerate ring closure but may require inert atmospheres to prevent oxidation of imino groups .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for key steps like cyclization. For instance, ICReDD’s approach combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent, catalyst) that reduce trial-and-error experimentation . Meta-dynamics simulations can further refine proton transfer steps in aminomethylation reactions .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Multi-technique validation : For ambiguous ¹³C NMR signals (e.g., overlapping carbonyl and nitrile carbons), DEPT-135 or HSQC experiments differentiate CH₂/CH₃ groups .

- X-ray crystallography : Resolves regiochemical ambiguities in fused heterocycles by mapping bond lengths and torsion angles .

- In silico docking : Predicts bioactive conformations to validate experimental NOE correlations .

Q. How can researchers improve bioavailability predictions for this compound?

Apply Lipinski’s Rule of Five parameters (LogP < 5, molecular weight < 500 Da) and topological polar surface area (TPSA) calculations. For example:

- LogP : Experimental values (e.g., 1.12–1.45) correlate with passive membrane permeability .

- TPSA : Values > 80 Ų suggest poor blood-brain barrier penetration, guiding derivative design . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, prioritizing candidates for in vitro assays .

Q. What experimental designs mitigate side reactions during functionalization?

- Design of Experiments (DoE) : Taguchi orthogonal arrays optimize variables (e.g., temperature, stoichiometry) to suppress byproducts like hydrolyzed nitriles .

- Protecting groups : tert-Butoxycarbonyl (Boc) shields imino groups during alkylation steps, reducing undesired N-oxide formation .

Methodological Considerations

Q. How should researchers validate synthetic scalability from milligram to gram-scale?

- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., nitrile formation) .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate concentrations to maintain reaction consistency .

Q. What statistical tools analyze reproducibility in heterocyclic synthesis?

- ANOVA : Identifies significant variability sources (e.g., catalyst batch effects) .

- Principal Component Analysis (PCA) : Correlates reaction parameters (e.g., pH, solvent polarity) with yield trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.